Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate
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Overview
Description
Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid and contains bromine, fluorine, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-fluoro-4-(hydroxymethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of compounds like 5-azido-2-fluoro-4-(hydroxymethyl)benzoate.
Oxidation: Conversion to 5-bromo-2-fluoro-4-(carboxymethyl)benzoate.
Reduction: Formation of 5-bromo-2-fluoro-4-(hydroxymethyl)benzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its effects on various biological systems and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 5-bromo-4-fluoro-2-(hydroxymethyl)benzoate
Uniqueness
Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on the benzoate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO3 |
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Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3,12H,4H2,1H3 |
InChI Key |
FEQAITJVBCGDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)CO)F |
Origin of Product |
United States |
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